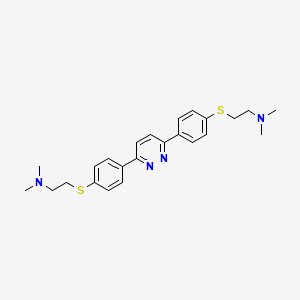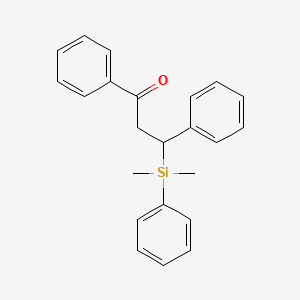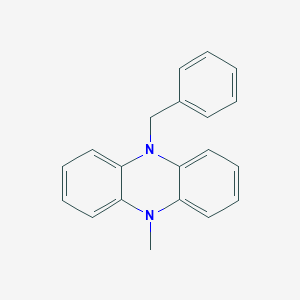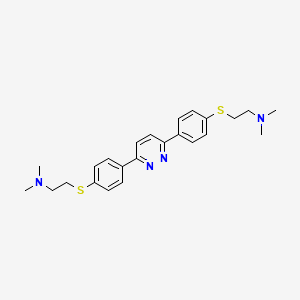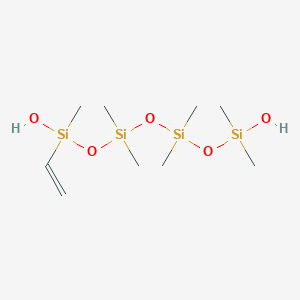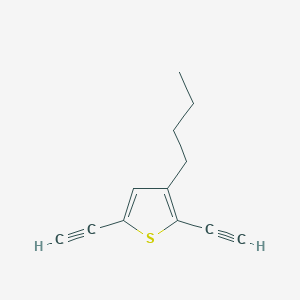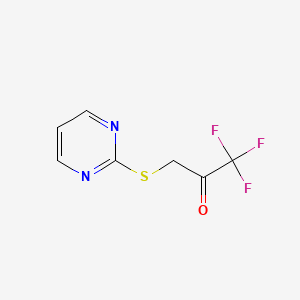![molecular formula C12H14Br2O2 B14291585 2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane CAS No. 113447-59-9](/img/structure/B14291585.png)
2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane is an organic compound characterized by the presence of an oxirane ring and a phenoxy group substituted with bromine and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane typically involves the reaction of 3,5-dibromo-2,4,6-trimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can lead to the opening of the oxirane ring.
Substitution: The bromine atoms on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane involves its interaction with molecular targets through the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate various biochemical pathways and exert specific effects depending on the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2,3,6-Trimethylphenoxy)methyl]oxirane: Similar structure but lacks bromine atoms.
2-[(4-Bromo-2,3,5-trimethylphenoxy)methyl]-2-methyloxirane: Similar structure with different bromine substitution pattern.
Uniqueness
2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane is unique due to the specific positioning of bromine atoms on the phenoxy group, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different chemical and biological properties compared to similar compounds .
Propriétés
Numéro CAS |
113447-59-9 |
|---|---|
Formule moléculaire |
C12H14Br2O2 |
Poids moléculaire |
350.05 g/mol |
Nom IUPAC |
2-[(3,5-dibromo-2,4,6-trimethylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C12H14Br2O2/c1-6-10(13)7(2)12(8(3)11(6)14)16-5-9-4-15-9/h9H,4-5H2,1-3H3 |
Clé InChI |
HOELKXTXPJQPDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Br)C)Br)C)OCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



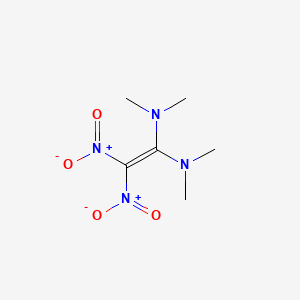
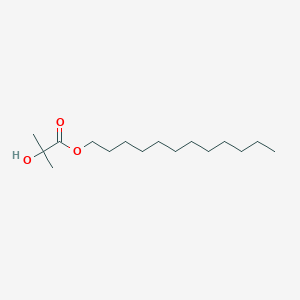
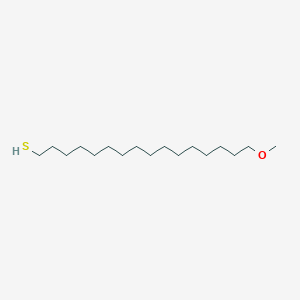
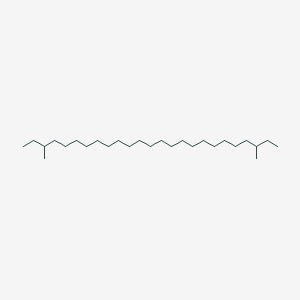
![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)

